Product packaging for 3-Ureidoisobutyrate(1-)(Cat. No.:)

3-Ureidoisobutyrate(1-)

Cat. No.: B1259869
M. Wt: 145.14 g/mol
InChI Key: PHENTZNALBMCQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ureidoisobutyrate(1-) (also known as beta-ureidoisobutyrate or 3-[(aminocarbonyl)amino]-2-methylpropanoate) is a ureido-carboxylic acid with the molecular formula C5H9N2O3- and an average mass of 145.138 Da . This compound is a key intermediate in the catabolic pathway of the pyrimidine bases thymine and uracil, playing a crucial role in the final step of this degradation process . Researchers value 3-Ureidoisobutyrate(1-) as it is metabolized by beta-ureidopropionase to yield beta-aminoisobutyrate, which is further converted to methylmalonyl-CoA and enters the citric acid cycle . As a biomarker, 3-Ureidoisobutyrate(1-) is significantly elevated in the urine of patients with beta-ureidopropionase deficiency, a genetic disorder that can be associated with neurological abnormalities . Furthermore, its levels can help predict individual variations in pyrimidine metabolism enzyme activity, potentially identifying patients at risk for severe toxicity when treated with the antineoplastic agent 5-fluorouracil . Beyond clinical applications, this metabolite serves as a potential food consumption biomarker, having been detected in various food items including bread, squashberries, black elderberries, and pulses such as scarlet beans and climbing beans . 3-Ureidoisobutyrate(1-) exists in all living organisms, from bacteria to humans, and can be found in several biological matrices, including blood, cerebrospinal fluid (CSF), and urine . This product is intended for Research Use Only and is not approved for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N2O3- B1259869 3-Ureidoisobutyrate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N2O3-

Molecular Weight

145.14 g/mol

IUPAC Name

3-(carbamoylamino)-2-methylpropanoate

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)/p-1

InChI Key

PHENTZNALBMCQD-UHFFFAOYSA-M

Canonical SMILES

CC(CNC(=O)N)C(=O)[O-]

Origin of Product

United States

Pyrimidine Catabolism Pathway and 3 Ureidoisobutyrate 1

Overview of Reductive Pyrimidine (B1678525) Degradation Pathway

The reductive pathway for pyrimidine catabolism involves a sequence of three enzymatic reactions that convert pyrimidine bases into β-amino acids, ammonia, and carbon dioxide. nih.govresearchgate.netnih.gov The initial step is the reduction of the pyrimidine ring, a reaction catalyzed by dihydropyrimidine (B8664642) dehydrogenase (DPD). oatext.comsci-hub.se This is followed by the hydrolytic ring opening of the resulting dihydropyrimidine, a reaction mediated by dihydropyrimidinase (DHPase). oatext.comsci-hub.se The final step is the hydrolysis of the N-carbamoyl group from the ring-opened product, which is catalyzed by β-ureidopropionase (UPB1), also known as β-alanine synthase. oatext.comsci-hub.se This last step yields a β-amino acid, carbon dioxide, and ammonia. oatext.commedchemexpress.com

The end products of this pathway vary depending on the initial pyrimidine base. The degradation of uracil (B121893) ultimately yields β-alanine, while the breakdown of thymine (B56734) results in the formation of β-aminoisobutyrate. nih.govdiva-portal.org

Biosynthesis of 3-Ureidoisobutyrate(1-)

3-Ureidoisobutyrate(1-), also known as N-carbamoyl-β-aminoisobutyrate, is a central molecule in the catabolism of thymine. oatext.comsci-hub.se Its formation is a direct consequence of the enzymatic activity within the reductive pyrimidine degradation pathway.

The biosynthesis of 3-Ureidoisobutyrate(1-) is catalyzed by the enzyme dihydropyrimidinase (DHPase), also referred to as DPYS. oatext.comhmdb.ca This enzyme facilitates the reversible hydrolytic ring opening of 5,6-dihydrothymine, the product of the initial reduction of thymine by DPD. oatext.comsci-hub.se The reaction involves the cleavage of the bond between the N3 and C4 atoms of the pyrimidine ring. oatext.com DHPase is a member of the amidohydrolase superfamily of enzymes. nih.gov

The catalytic mechanism of dihydropyrimidinase is understood to proceed through a dihydroorotase-like mechanism, albeit in the reverse direction and with different substrates. nih.gov The reaction involves a nucleophilic attack on the substrate by a hydroxide (B78521) ion, followed by proton abstraction and subsequent ring opening. rsc.orglu.se

Dihydropyrimidinase exhibits broad substrate specificity, acting on various cyclic imides, ureides, and carbonates. sci-hub.se Besides its natural substrates, 5,6-dihydrouracil and 5,6-dihydrothymine, the enzyme can also hydrolyze other compounds such as 5-methyl dihydrouracil (B119008) and 6-methyl dihydrouracil. sci-hub.se The enzyme's active site architecture, which includes a di-zinc center, is a key determinant of its substrate specificity and stereoselectivity. nih.gov

Enzymatic Degradation of 3-Ureidoisobutyrate(1-)

The final step in the catabolic cascade involving 3-Ureidoisobutyrate(1-) is its conversion into smaller, usable molecules. This process is carried out by a specific hydrolase.

3-Ureidoisobutyrate(1-) is hydrolyzed by the enzyme beta-ureidopropionase (UPB1), which is also known as β-alanine synthase or N-carbamoyl-β-alanine amidohydrolase. oatext.commedchemexpress.com This enzyme catalyzes the irreversible cleavage of the N-carbamoyl group from 3-Ureidoisobutyrate(1-), yielding (R)-3-aminoisobutyrate, carbon dioxide, and ammonia. medchemexpress.comreactome.org UPB1 belongs to the nitrilase superfamily of enzymes in higher eukaryotes. oatext.com

3-Ureidoisobutyrate(1-) + H₂O → (R)-3-Aminoisobutyrate + CO₂ + NH₃ reactome.orgontosight.ai

This reaction is a critical step as it releases the nitrogen atom from the N3 position of the original pyrimidine ring as ammonia, which can then be utilized in other metabolic pathways. nih.gov

Kinetic Parameters and Catalytic Efficiency of Beta-Ureidopropionase

Beta-ureidopropionase (β-UP), also referred to as β-alanine synthase, is a crucial enzyme in the final step of pyrimidine degradation. oatext.comgenecards.org It belongs to the nitrilase superfamily in higher eukaryotes and catalyzes the irreversible hydrolysis of N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyrate. oatext.comdiva-portal.org The catalytic efficiency and substrate affinity of this enzyme have been characterized in various organisms.

The kinetic properties of beta-ureidopropionase can be influenced by the enzyme's source organism and the specific substrate. For human beta-ureidopropionase, the catalytic rate constant (kcat) has been determined to be 0.47 sec⁻¹ with N-carbamoyl-beta-alanine as the substrate. uniprot.orggenecards.org The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), shows some variability in reported values for the human enzyme, with figures of 15.5 μM and 48 μM for N-carbamoyl-beta-alanine. uniprot.orggenecards.org In maize (Zea mays), the enzyme exhibits a Km of 11 μM for β-ureidopropionate (derived from uracil) and a Km of 6 μM for the active enantiomer of β-ureidoisobutyrate (derived from thymine). nih.gov

The enzyme's activity is also subject to regulation. For instance, rat β-UP has been shown to be an allosteric protein that displays positive cooperativity with its substrate, N-carbamoyl-β-alanine. oatext.com This substrate binding can trigger a change in the enzyme's structure from a hexamer to a larger, more active dodecamer. oatext.com Conversely, the product, β-alanine, can induce the dissociation of the enzyme into inactive trimers. oatext.com Studies on human β-ureidopropionase have further explored its allosteric regulation, revealing that shifts in the enzyme's oligomeric states, influenced by substrate and product binding, are key to modulating its catalytic activity. researchgate.net

Interactive Table: Kinetic Parameters of Beta-Ureidopropionase

OrganismSubstrateKm (μM)kcat (sec⁻¹)NotesReference
Homo sapiens (Human)N-carbamoyl-beta-alanine15.50.47Optimum pH is 6.5. uniprot.orggenecards.org
Homo sapiens (Human)N-carbamoyl-beta-alanine480.47- uniprot.orggenecards.org
Zea mays (Maize)β-ureidopropionate11-- nih.gov
Zea mays (Maize)β-ureidoisobutyrate6-Value for the active enantiomer. nih.gov
Bos taurus (Calf)---Inhibited by 4-ureidobutyrate (Ki = 1.6 µM). oatext.com

Broader Metabolic Roles and Nitrogen Balance

In humans, the end products of this pathway, β-alanine and β-aminoisobutyrate, are typically excreted in urine, representing a mechanism for clearing excess nitrogen and metabolic byproducts. nih.gov The proper functioning of this pathway is critical, as deficiencies in the beta-ureidopropionase enzyme lead to the accumulation of its substrates, N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid, in the urine, plasma, and cerebrospinal fluid. researchgate.netoup.com This accumulation is associated with a range of neurological abnormalities, highlighting the importance of the pathway in preventing the buildup of potentially toxic metabolic intermediates. researchgate.netoup.commaayanlab.cloud

Enzymological Characterization and Structural Biology of Pathway Enzymes

Dihydropyrimidinase (DHPase/DPYS)

Dihydropyrimidinase, encoded by the DPYS gene, is the second enzyme in the pyrimidine (B1678525) degradation pathway. nih.govresearchgate.net It catalyzes the hydrolytic ring opening of dihydropyrimidines, such as 5,6-dihydrouracil and 5,6-dihydrothymine, to their corresponding N-carbamoyl-β-amino acids. nih.govnih.govuniprot.org Specifically, it converts 5,6-dihydrouracil to N-carbamoyl-β-alanine and 5,6-dihydrothymine to N-carbamoyl-β-aminoisobutyrate. nih.gov The enzyme is also known by several other names, including DHP, DHPase, hydantoinase, and dihydropyrimidine (B8664642) amidohydrolase. sinobiological.comwikipedia.org

Dihydropyrimidinase is a member of the metallo-dependent hydrolases superfamily, and more specifically, it belongs to the hydantoinase/dihydropyrimidinase family. sinobiological.com This places it within the broader amidohydrolase superfamily, which encompasses enzymes that catalyze a variety of hydrolytic reactions. nih.gov The amidohydrolase superfamily is subdivided based on the metal ions present in the active site. DHPase falls into the family of enzymes that contain a binuclear metal center, similar to dihydroorotase and urease. nih.gov

The catalytic activity of DHPase is intrinsically linked to its structure, which includes a di-zinc center and specific amino acid residues that are crucial for its function. The crystal structure of human DHPase has revealed that mutations can significantly impact the enzyme's stability and catalytic efficiency by altering the arrangement of loops that form the active site, which in turn affects substrate binding. nih.govnih.gov

Key structural features essential for DHPase activity include:

Oligomerization: DHPase exists as a homotetramer, and the ability to form this complex is critical for its enzymatic function. genecards.org Studies on various DHPase variants have shown that a reduced ability to form large oligomers is associated with decreased or null enzymatic activity. nih.gov

Active Site Conformation: The precise three-dimensional arrangement of the active site is vital. researchgate.net This includes conserved histidine and aspartate residues that, along with a crucial lysine (B10760008) residue, are preserved across different species. nih.gov

Metal Center: As a zinc metalloenzyme, the presence of two zinc ions in the active site is a defining feature of DHPase. nih.govwikipedia.org Mutations affecting the regions near this di-zinc center can have a profound impact on the enzyme's function. nih.gov

Numerous studies have investigated the functional consequences of allelic variants in the DPYS gene. These variants can lead to proteins with reduced or completely abolished enzymatic activity, often due to decreased protein stability and impaired oligomerization. researchgate.netgenecards.org

In one study, 21 allelic variants of DHPase were analyzed, revealing that five variants had significantly lower intrinsic clearance (Vmax/Km) compared to the wild-type enzyme. nih.gov Nine of these variants were expressed at low levels and were inactive because of proteasome-mediated degradation. nih.gov Another investigation of 12 DHPase variants in a Japanese population identified five variants with significantly reduced intrinsic clearance, while four others had undetectable activity. researchgate.net

The impact of specific mutations on DHPase activity has been characterized in detail. For example, mutations such as p.M70T, p.D81G, p.L337P, and p.T343A affect the regions near the di-zinc center and the substrate binding site. nih.gov In contrast, mutations like p.R490C, p.R302Q, and p.V364M interfere with the oligomerization of the enzyme. nih.gov Other mutations, including p.S379R and p.L7V, are thought to cause structural destabilization and protein misfolding. nih.gov The functional analysis of these variants underscores the critical role of specific residues and structural domains in maintaining the catalytic integrity of DHPase.

Table 1: Functional Effects of Selected Dihydropyrimidinase (DPYS) Variants

Variant Effect on Intrinsic Clearance (CLint) Underlying Mechanism Reference
R118Q Significantly Reduced Reduced stability and oligomerization researchgate.net
H295R Significantly Reduced Reduced stability and oligomerization researchgate.net
T418I Significantly Reduced Reduced stability and oligomerization researchgate.net
Y448H Significantly Reduced Reduced stability and oligomerization researchgate.net
T513A Significantly Reduced Reduced stability and oligomerization researchgate.net
V59F Undetectable Activity Reduced stability and oligomerization researchgate.net
D81H Undetectable Activity Reduced stability and oligomerization researchgate.net
T136M Undetectable Activity Reduced stability and oligomerization researchgate.net
R490H Undetectable Activity Reduced stability and oligomerization researchgate.net
M250I Residual Activity (2.0%) Rearrangement of active site loops nih.gov
Q334R Residual Activity (9.7%) Rearrangement of active site loops nih.gov
R302Q Residual Activity (3.9%) Affects oligomerization nih.gov
T343A Residual Activity (49%) Affects regions near the di-zinc center nih.gov

Beta-Ureidopropionase (UPB1/β-Alanine Synthase)

The subsequent step in the pyrimidine degradation pathway is catalyzed by beta-ureidopropionase (UPB1), also known as β-alanine synthase. This enzyme is responsible for the hydrolysis of N-carbamoyl-β-alanine to β-alanine, ammonia, and carbon dioxide. Similarly, it acts on N-carbamoyl-β-aminoisobutyric acid to produce β-aminoisobutyric acid, ammonia, and CO2.

Further research is required to provide a more detailed enzymological and structural characterization of Beta-Ureidopropionase.

Quaternary Structure and Oligomerization States (e.g., Dodecameric Form)

The quaternary structure, or the arrangement of multiple protein subunits, is a crucial determinant of enzyme function in the 3-Ureidoisobutyrate(1-) metabolic pathway. Enzymes like dihydropyrimidinase and β-ureidopropionase exhibit a range of oligomerization states that are often essential for their catalytic activity.

Dihydropyrimidinase (DHPase): Dihydropyrimidinase is typically a homotetrameric enzyme. genecards.org This tetrameric structure is formed by the association of two dimers. nih.gov However, the oligomerization can be influenced by environmental conditions such as pH. For instance, the dihydropyrimidinase from Pseudomonas aeruginosa uniquely exists as a dimer at neutral pH but forms a stable tetramer at a more acidic pH of 5.9, a state observed both in solution and in its crystalline form. rcsb.orgrcsb.org The dihydropyrimidinase from Sinorhizobium meliloti also functions as a stable tetramer. umh.es While most DHPases are tetrameric, other related enzymes in nucleotide metabolism, such as aspartate transcarbamoylase, can assemble into larger dodecameric (12-subunit) complexes, highlighting the diverse architectural solutions for function within this broader enzyme family. wiley.comnih.govresearchgate.net

β-Ureidopropionase (βUP): The oligomerization of human β-ureidopropionase is highly dependent on pH and is directly linked to its enzymatic activity. nih.govportlandpress.com At an alkaline pH of 9, the enzyme exists as an inactive homodimer. nih.govportlandpress.com As the pH decreases towards a more physiological range, these dimers associate to form larger, more active assemblies, including octamers and other higher-order oligomers. nih.govportlandpress.com This pH- and ligand-induced association into more massive species is critical for activating the enzyme. nih.gov Site-directed mutagenesis studies that disrupt the interfaces between dimers result in the formation of inactive dimeric variants, confirming that the higher-order oligomeric state is essential for catalysis. nih.govportlandpress.com Some β-ureidopropionases from other species have been observed to form homohexameric or even homododecameric structures. oatext.com

Crystal Structure Analysis and Structure-Function Relationships

X-ray crystallography has provided high-resolution three-dimensional structures of the enzymes involved in 3-Ureidoisobutyrate(1-) metabolism, offering profound insights into their function.

Dihydropyrimidinase (DHPase): The crystal structure of DHPase reveals a core architecture based on the classic (β/α)₈-barrel, also known as a TIM-barrel, which is a common fold in this enzyme family. rcsb.orgresearchgate.netnih.gov This central barrel is complemented by a β-sandwich domain. rcsb.org A key feature of the DHPase active site is a dimetallic center, typically containing two zinc ions, which are bridged by a post-translationally carboxylated lysine residue. nih.govpdbj.org This binuclear zinc center is essential for catalysis. nih.gov

High-resolution structures, such as that of DHPase from Thermus sp. at 1.3 Å, have illuminated the active site's geometry and its strong homology to other enzymes like ureases and dihydroorotases. nih.gov Structural analysis of DHPase from Pseudomonas aeruginosa complexed with the inhibitor 5-aminouracil (B160950) showed that the inhibitor interacts with both zinc ions and the side chain of a key tyrosine residue (Tyr155). pdbj.org These structural details provide a clear basis for understanding substrate binding and inhibition, which is crucial for the rational design of new therapeutic agents. pdbj.org

β-Ureidopropionase (βUP): The crystal structure of a human β-ureidopropionase mutant (T299C) has been determined at a resolution of 2.08 Å. nih.govportlandpress.comrcsb.org This structure revealed that the enzyme's activation through oligomer assembly involves the ordering of flexible loop regions that form the entrance to the active site. nih.govportlandpress.com This conformational change effectively positions a critical catalytic residue, Glu207, in the correct orientation for catalysis within the active site, which is located at the interface between dimers. nih.govportlandpress.comrcsb.org The catalytic machinery of βUP relies on a tetrad of conserved amino acid residues: Cys233, Lys196, Glu119, and Glu207. nih.govportlandpress.com

Table 1: Crystallographic Data for Pathway Enzymes

EnzymeOrganismPDB CodeResolution (Å)Quaternary StructureKey Active Site Features
DihydropyrimidinasePseudomonas aeruginosa5YKD2.17Dimer/Tetramer (pH-dependent)Dimetal (Zn2+) center, Carboxylated Lysine rcsb.org
DihydropyrimidinaseThermus sp.1GKP1.30TetramerBinuclear Zinc center, Carboxylated Lysine nih.gov
β-Ureidopropionase (mutant)Homo sapiens6FTQ2.08Dimer (associates to Octamer)Catalytic Tetrad (Cys, Lys, 2xGlu) at dimer interface nih.govrcsb.org

Computational Studies of Enzyme Mechanisms (e.g., Quantum Mechanical Cluster Approaches)

Computational methods, particularly quantum mechanical (QM) cluster approaches, have become indispensable tools for dissecting the intricate reaction mechanisms of enzymes at the atomic level. nih.govacs.orgdiva-portal.org This approach models the enzyme's active site—including the substrate, cofactors, and key amino acid residues—using high-level quantum chemistry, while the rest of the protein is treated with less computationally intensive methods. nih.govdiva-portal.org

For dihydropyrimidinase, QM cluster models based on Density Functional Theory (DFT) have been employed to investigate the reaction mechanism and the origins of stereospecificity. rsc.orgscispace.comrsc.org These studies, using models derived from the enzyme's crystal structure, have detailed the catalytic steps for the ring-opening of substrates like 5,6-dihydrouracil. rsc.orgrsc.org The proposed mechanism involves a nucleophilic attack on the substrate by a hydroxide (B78521) ion, followed by a concerted step where an aspartate residue (Asp358) abstracts a proton and subsequently protonates a nitrogen atom in the substrate ring. rsc.orgrsc.org

Furthermore, these computational models have been instrumental in explaining the enzyme's preference for certain stereoisomers and have quantified the energetic contributions of specific residues to catalysis. rsc.orgscispace.com For example, the role of a conserved tyrosine residue (Tyr172) in stabilizing the reaction's transition state was confirmed; mutating this residue to phenylalanine was calculated to increase the activation energy barrier by approximately 8 kcal/mol. rsc.org Such detailed mechanistic understanding is a prerequisite for the rational engineering of these enzymes. rsc.orgscispace.com

Table 2: Findings from Computational Studies on Dihydropyrimidinase

Enzyme/OrganismComputational MethodKey Mechanistic FindingSignificance
DHPase from S. kluyveri and S. melilotiQuantum Mechanical (QM) Cluster Approach (DFT)Mechanism involves nucleophilic attack by OH-, followed by concerted proton transfer via an Asp residue. rsc.orgrsc.orgElucidates the step-by-step chemical reaction in the active site.
DHPaseQM Cluster ModelsIdentified key residues (e.g., Tyr172) responsible for transition-state stabilization and stereospecificity. rsc.orgscispace.comExplains the enzyme's efficiency and selectivity; provides targets for mutation.

In Vitro Enzyme Evolution and Engineering for Modified Functionality

The detailed knowledge gained from structural and computational studies provides a powerful foundation for modifying enzymes through in vitro evolution and protein engineering. diva-portal.orgnih.gov These techniques aim to alter enzyme properties such as activity, substrate specificity, and stability for various applications.

The computational studies on dihydropyrimidinase have laid the groundwork for such engineering efforts. By identifying residues critical for catalysis and specificity, these studies offer a roadmap for creating variants with enhanced activity or a broader substrate scope. rsc.orgscispace.comrsc.org The in silico mutation of Tyr172 to phenylalanine is a prime example of how computational predictions can guide experimental work to probe structure-function relationships. rsc.org

Similarly, in the study of human β-ureidopropionase, site-directed mutagenesis was a key tool. By specifically altering amino acids at the dimer-dimer interface, researchers were able to generate inactive enzyme variants. nih.govportlandpress.com This approach, a form of rational protein engineering, was instrumental in proving that the enzyme's quaternary structure is directly responsible for its catalytic function.

While large-scale directed evolution campaigns for dihydropyrimidinase or β-ureidopropionase are not extensively documented in the reviewed literature, the foundational knowledge is in place. The use of structural information to rationalize functional improvements is a common theme in modern enzyme engineering. diva-portal.org As computational models become more predictive, the rational design of enzyme variants with tailored properties, guided by methods like the QM cluster approach, represents a promising future direction. nih.govacs.org

Advanced Research Methodologies and Analytical Approaches

High-Resolution Metabolomics Platforms

Metabolomics platforms provide the sensitivity and specificity required to detect and quantify low-molecular-weight compounds like 3-ureidoisobutyrate in complex biological matrices such as plasma, urine, and saliva.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for metabolomics due to its high sensitivity, specificity, and broad coverage of compounds. labrulez.com For polar metabolites like 3-ureidoisobutyrate, which are soluble in water, specific LC approaches are employed to achieve effective separation from other components in biological samples. labrulez.comfoodb.ca

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating very polar compounds that are not well-retained on traditional reversed-phase columns. In a typical HILIC setup, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. This allows for the effective separation of compounds like 3-ureidoisobutyrate and its structurally similar counterpart, 3-ureidopropionate. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to conventional HPLC. proteincentre.com When coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF-MS), it provides highly accurate mass measurements (typically with a mass error of less than 5 ppm). proteincentre.com This accuracy is crucial for the confident identification of 3-ureidoisobutyrate by determining its elemental composition. Tandem mass spectrometry (MS/MS) further confirms the structure by generating characteristic fragmentation patterns of the molecule. proteincentre.com Targeted LC-MS/MS methods, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument, offer exceptional sensitivity and are the gold standard for precise and accurate quantification of specific metabolites in large-scale clinical studies. nih.gov

Table 1: LC-MS Parameters for Polar Metabolite Analysis

ParameterTypical Method for 3-Ureidoisobutyrate AnalysisRationale
Chromatography ModeHydrophilic Interaction Liquid Chromatography (HILIC)Excellent retention and separation of very polar compounds.
Mass SpectrometerTriple Quadrupole (QqQ) or Q-TOFQqQ for high-sensitivity targeted quantification (MRM); Q-TOF for high-resolution accurate mass identification.
Ionization ModeNegative Electrospray Ionization (ESI-)The carboxylic acid group on 3-ureidoisobutyrate is readily deprotonated to form a negative ion [M-H]⁻.
Sample PreparationProtein precipitation followed by liquid-liquid or solid-phase extractionRemoves larger molecules (proteins, lipids) that interfere with analysis. labrulez.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolomic profiling, particularly for volatile compounds or those that can be made volatile. labrulez.com 3-Ureidoisobutyrate, being a polar organic acid, is not inherently volatile and requires chemical derivatization prior to GC-MS analysis. nih.govnih.gov

Derivatization replaces active hydrogen atoms on polar functional groups (like -COOH, -NH2, -OH) with nonpolar groups, which increases the compound's volatility and thermal stability. researchgate.netsigmaaldrich.com A common two-step procedure involves:

Methoximation: This step protects aldehyde and keto groups, reducing the number of isomers and preventing byproducts during the subsequent step. youtube.com

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the remaining active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govsigmaaldrich.comyoutube.com

The resulting TMS-derivatized 3-ureidoisobutyrate is sufficiently volatile for separation on a GC column. The separated compound is then ionized (typically by electron ionization), which creates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification by the mass spectrometer. GC coupled with a Time-of-Flight (TOF) mass spectrometer offers high-speed data acquisition and accurate mass capabilities, which is advantageous for untargeted metabolomics studies.

Table 2: GC-MS Derivatization Agents and Their Targets

ReagentAbbreviationTarget Functional Groups
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFACarboxyls, hydroxyls, amines, thiols
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACarboxyls, hydroxyls, amines, thiols
Methoxyamine HydrochlorideMeOxAldehydes, Ketones

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about a molecule's structure and can be used for quantification. core.ac.ukscilit.comresearchgate.net For structural elucidation, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are used. A 1D ¹H-NMR spectrum provides information on the number of different types of protons and their chemical environments, while a ¹³C-NMR spectrum does the same for carbon atoms. ukm.my 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal how these atoms are connected, allowing for the unambiguous assembly of the molecular structure. core.ac.ukukm.my

For quantification (qNMR), the signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal. mdpi.comnih.gov This allows for the determination of the concentration of 3-ureidoisobutyrate in a sample, often by comparing the integral of one of its unique peaks to the integral of a known concentration of an internal standard. mdpi.com While NMR is generally less sensitive than MS, it is highly reproducible and requires minimal sample preparation, making it a valuable tool for analyzing metabolites at higher concentrations without the need for derivatization or chromatographic separation. nih.gov

Genomics, Transcriptomics, and Proteomics Integration

Integrating "omics" data provides a systems-level understanding of how genetic variation and gene expression influence the levels of metabolites like 3-ureidoisobutyrate.

Genome-Wide Association Studies (GWAS) scan the genomes of many individuals to find genetic variations (single nucleotide polymorphisms, or SNPs) associated with particular traits, such as the circulating or excreted levels of a metabolite. nih.gov Several GWAS have identified genetic loci that significantly influence the metabolism of pyrimidine (B1678525) degradation products, including 3-ureidoisobutyrate and the related metabolite β-aminoisobutyrate (BAIBA).

A key finding from a GWAS on salivary metabolites was the identification of a strong association between SNPs in the DPYS gene locus and the levels of 3-ureidoisobutyrate. nih.gov The DPYS gene encodes dihydropyrimidinase, the second enzyme in the pyrimidine degradation pathway, which is directly involved in producing 3-ureidoisobutyrate. creative-proteomics.com

Furthermore, multiple studies have linked polymorphisms in the AGXT2 gene to levels of BAIBA, the product immediately downstream of 3-ureidoisobutyrate. plos.orgnih.gov For instance, the SNP rs37369 in AGXT2 is associated with significantly higher plasma and urinary concentrations of BAIBA. plos.org Since BAIBA is formed from 3-ureidoisobutyrate, genetic variations affecting BAIBA's metabolism can indirectly influence 3-ureidoisobutyrate levels. These genetic studies highlight key enzymatic steps that regulate the flux through this metabolic pathway.

Table 3: Key Genetic Loci Associated with the Pyrimidine Degradation Pathway

Gene LocusEncoded ProteinAssociated MetaboliteReference
DPYSDihydropyrimidinase3-Ureidoisobutyrate nih.gov
UPB1β-Ureidopropionase3-Ureidoisobutyrate, 5,6-dihydrothymine, β-Aminoisobutyrate mdpi.com
AGXT2Alanine-Glyoxylate Aminotransferase 2β-Aminoisobutyrate plos.orgnih.gov

The concentration of 3-ureidoisobutyrate is directly regulated by the expression and activity of enzymes in the pyrimidine degradation pathway. The key enzymes are dihydropyrimidine (B8664642) dehydrogenase (DPD, encoded by DPYD), dihydropyrimidinase (DHP, encoded by DPYS), and β-ureidopropionase (β-UP, encoded by UPB1). nih.gov

Transcriptomic and proteomic studies can measure the mRNA expression levels and protein abundance of these enzymes, respectively. Studies on individuals with genetic variants in these genes provide direct evidence of their regulatory role. For example, individuals with "knockout" or loss-of-function variants in the UPB1 gene show altered levels of pyrimidine metabolites. mdpi.com Specifically, a deficiency in the β-ureidopropionase enzyme, which converts 3-ureidoisobutyrate to β-aminoisobutyrate, leads to an accumulation of its substrates, including 3-ureidoisobutyrate. mdpi.comjensenlab.orggenecards.org This demonstrates a direct link between the expression of a functional UPB1 gene, the subsequent protein activity, and the regulation of 3-ureidoisobutyrate levels. Therefore, integrating gene expression and protein profiling data with metabolomics measurements is crucial for a complete understanding of the factors that control the concentration of this compound in biological systems.

Bioinformatic and Statistical Data Analysis Techniques

The large datasets generated by untargeted metabolomics necessitate powerful computational tools to extract biologically meaningful information. These approaches help to place changes in 3-Ureidoisobutyrate levels within the broader context of metabolic pathways and to prioritize its importance among thousands of other measured molecules.

Metabolite Set Enrichment Analysis (MSEA) is a computational method used to identify biologically relevant patterns in metabolomics data. researchgate.netgla.ac.uk Rather than assessing metabolites individually, MSEA determines whether a predefined set of related metabolites (such as those in a specific metabolic pathway) is significantly enriched in a given condition. In the context of 3-Ureidoisobutyrate, which is a key intermediate in the pyrimidine degradation pathway, its detection and quantification contribute to the analysis of this specific metabolic route. sciopen.com

For instance, in studies of inherited metabolic disorders, untargeted metabolomics data can be processed using MSEA to prioritize relevant pathways from thousands of detected molecular features. researchgate.netru.nl The presence and concentration of (R)-3-ureidoisobutyrate would be one of the variables used by the algorithm. ru.nl A statistically significant increase in 3-Ureidoisobutyrate, along with other related metabolites like dihydrouracil (B119008) and β-aminoisobutyrate, would result in a high enrichment score for the "pyrimidine metabolism" or "pyrimidine degradation" pathway, thereby highlighting a perturbation in this area of metabolism. sciopen.com

Metabolomics experiments generate vast and complex datasets, often containing thousands of variables (metabolites) for each sample. Multivariate statistical models are essential for discerning patterns and identifying the most influential metabolites within this data. core.ac.uk Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are widely used to reduce the dimensionality of the data and identify metabolites that contribute most to the separation between different experimental groups. frontiersin.orgcore.ac.uk

In a comprehensive metabolomic analysis of fecal samples from colorectal cancer (CRC) patients, both univariate and multivariate statistical methods were employed to identify significant metabolites. nih.gov In this research, 3-ureidoisobutyrate was identified as one of the important variables that showed a downregulated tendency in CRC samples compared to control groups. nih.gov The reliability of this finding was strengthened by the fact that different statistical approaches converged on the same metabolite, effectively prioritizing 3-ureidoisobutyrate as a molecule of interest in the context of the disease. nih.gov Such models are critical for prioritizing which metabolites, out of thousands, warrant further investigation.

Statistical MethodApplication in MetabolomicsRelevance to 3-Ureidoisobutyrate
Principal Component Analysis (PCA) Unsupervised method to visualize trends and clustering in large datasets.Initial exploration of metabolomic data to observe sample grouping without prior knowledge of class.
Partial Least Squares Discriminant Analysis (PLS-DA) Supervised method to identify variables that maximize separation between predefined groups.Used to build predictive models and prioritize metabolites, such as 3-ureidoisobutyrate, that are key differentiators between health and disease states. frontiersin.org
Random Forest (RF) Classification method that identifies important variables for distinguishing between groups.Confirmed 3-ureidoisobutyrate as a significant variable in distinguishing CRC patients from controls. nih.gov

The gut microbiota plays a significant role in host metabolism, including the processing of dietary and host-derived compounds. Metagenomic functional prediction tools like PICRUSt2 (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) are used to infer the functional capacity of a microbial community from 16S rRNA gene sequencing data. This approach predicts the abundance of genes and relates them to metabolic pathways, often using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).

While direct studies linking PICRUSt2 to 3-Ureidoisobutyrate are specific, the methodology is directly applicable. The pyrimidine degradation pathway, which involves the conversion of uracil (B121893) and thymine (B56734) to intermediates including 3-Ureidoisobutyrate, is well-defined in the KEGG database. By analyzing the 16S rRNA data from a gut microbiome sample, PICRUSt2 can predict the abundance of genes encoding the necessary enzymes, such as dihydropyrimidine dehydrogenase, dihydropyrimidinase, and beta-ureidopropionase. A higher predicted abundance of these genes would suggest an increased functional potential of the microbiome to catabolize pyrimidines, potentially leading to higher production of 3-Ureidoisobutyrate within the gut environment. This allows researchers to form hypotheses about the microbial contribution to the host's 3-Ureidoisobutyrate pool.

Radiotracer and Isotopic Labeling Techniques for Metabolic Flux Analysis

To understand the dynamics of metabolic pathways, it is essential to measure the rates, or fluxes, of reactions. Metabolic Flux Analysis (MFA) is a powerful technique that uses isotopically labeled substrates (tracers) to follow the flow of atoms through a metabolic network. nih.gov This method provides a quantitative measure of pathway activity that cannot be obtained from static metabolite concentration measurements alone.

In the context of 3-Ureidoisobutyrate, MFA can be used to precisely quantify its rate of synthesis and catabolism. A typical experiment would involve supplying cells or an organism with a stable isotope-labeled precursor of the pyrimidine degradation pathway, such as ¹³C- or ¹⁵N-labeled uracil or thymine. nih.govcreative-proteomics.com As the labeled precursor is metabolized, the isotope label is incorporated into the downstream intermediates, including dihydrouracil, N-carbamoyl-β-alanine, and ultimately 3-Ureidoisobutyrate.

By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) to measure the rate of label incorporation and the isotopic enrichment patterns in these metabolites, researchers can calculate the flux through the pathway. nih.gov This approach can reveal how different physiological conditions or genetic perturbations alter the rate of pyrimidine degradation and affect the production of 3-Ureidoisobutyrate.

Specialized Biochemical and Cell Biology Assays

Beyond metabolomics and flux analysis, specialized biochemical and cell biology assays are used to investigate the specific proteins and cellular structures involved in 3-Ureidoisobutyrate metabolism.

Blue Native Gel Electrophoresis (BN-PAGE) is a technique used to separate intact protein complexes from biological membranes and whole cell extracts under non-denaturing conditions. This method is crucial for studying the quaternary structure and interaction of enzymes. Dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine catabolism, is known to form a dimeric complex. researchgate.net BN-PAGE has been used to analyze the dimerization of DPD variants, providing insight into how mutations can affect the enzyme's structure and, consequently, its ability to initiate the pathway leading to 3-Ureidoisobutyrate. researchgate.net

Green Fluorescent Protein (GFP) Fusions are a vital tool for determining the subcellular localization of proteins. By genetically fusing the GFP tag to an enzyme of interest, researchers can visualize its location within a living cell using fluorescence microscopy. This technique has been applied to the enzymes of the pyrimidine catabolic pathway in plants (Arabidopsis thaliana). researchgate.net These studies have revealed a complex spatial organization of the pathway; for example, β-ureidopropionase, the enzyme that acts upon the precursor to β-alanine, was shown to be localized in the cytosol. researchgate.netelifesciences.org Determining the precise location of the enzymes responsible for the synthesis and degradation of 3-Ureidoisobutyrate is fundamental to understanding its metabolic regulation and integration with other cellular processes. researchgate.net

EnzymeAssayFindingReference
Dihydropyrimidine dehydrogenase (DPD)Blue Native-PAGEUsed to determine the dimerization status of the enzyme complex. researchgate.net
β-ureidopropionase (PYD3)GFP FusionLocalized to the cytosol in Arabidopsis thaliana. researchgate.netelifesciences.org

Role of 3 Ureidoisobutyrate 1 in Biological Systems and Processes

Distribution and Cellular Compartmentation (e.g., Cytosol)

3-Ureidoisobutyrate, also known as β-ureidoisobutyrate (β-UIB), is a metabolite that exists in virtually all living organisms, from bacteria to humans. hmdb.ca In humans, it is a product of pyrimidine (B1678525) metabolism. hmdb.ca The production of its corresponding acid, 3-ureidoisobutyric acid, occurs in the cytosol through the breakdown of thymine (B56734). researchgate.net This metabolite is not confined to a single location within the body and has been identified in various biological fluids. hmdb.ca

Accumulation in Biological Fluids as a Metabolic Indicator (e.g., Blood, Cerebrospinal Fluid, Urine)

The presence and concentration of 3-ureidoisobutyrate in bodily fluids can serve as an important indicator of metabolic status and certain diseases. It is primarily found in blood, cerebrospinal fluid (CSF), and urine. hmdb.ca Elevated levels of 3-ureidoisobutyrate in urine are a key marker for β-ureidopropionase deficiency, an inborn error of metabolism. sigmaaldrich.comebi.ac.uk This accumulation can also be used to predict a patient's risk for severe toxicity to the chemotherapy drug 5-fluorouracil (B62378), as it points to deficiencies in pyrimidine metabolism. sigmaaldrich.comhmdb.ca

The analysis of metabolites in cerebrospinal fluid is particularly valuable for studying brain-related disorders as it reflects the biochemical environment of the brain. nih.gov While direct studies on 3-ureidoisobutyrate in CSF for specific neurological conditions are not extensively detailed in the provided results, the presence of this metabolite in CSF suggests its potential role in the central nervous system's metabolic landscape. hmdb.ca Urinalysis, a long-standing diagnostic tool, can reveal a wealth of information about the body's metabolic state through the detection of various compounds, including those related to amino acid and pyrimidine metabolism. nih.gov

Table 1: 3-Ureidoisobutyrate(1-) as a Metabolic Indicator

Biological FluidAssociated Condition/IndicationReference
Urineβ-ureidopropionase deficiency sigmaaldrich.comebi.ac.uk
UrinePredictor of 5-fluorouracil toxicity sigmaaldrich.comhmdb.ca
BloodGeneral metabolic profiling hmdb.ca
Cerebrospinal FluidIndicator of central nervous system metabolism hmdb.ca

Metabolic Interconnections Beyond Pyrimidine Degradation (e.g., Amino Acid Synthesis)

While 3-ureidoisobutyrate is a key intermediate in the degradation pathway of pyrimidines, its metabolic influence extends to other areas, including amino acid metabolism. hmdb.cauva.nl The breakdown of thymine ultimately leads to the formation of β-aminoisobutyric acid (BAIBA), a non-proteinogenic amino acid. researchgate.netwikipedia.org This process highlights a direct link between pyrimidine catabolism and the synthesis of a unique amino acid. Furthermore, research has shown that treatment for conditions like classic homocystinuria, which involves the metabolism of sulfur-containing amino acids, can lead to increased levels of β-aminoisobutyric acid, suggesting a complex interplay between these metabolic pathways. nih.gov

Significance in Microorganismal Metabolism

Microbial Contributions to 3-Ureidoisobutyrate Metabolism

The gut microbiome plays a significant role in host metabolism, contributing to the breakdown of dietary components and the production of a vast array of metabolites. nih.govnih.gov While the direct synthesis of 3-ureidoisobutyrate by the gut microbiota is not explicitly detailed, microorganisms like Escherichia coli are known to produce and metabolize related compounds. nih.gov For instance, certain bacteria can synthesize isobutyric acid, a structurally related short-chain fatty acid, from various substrates. researchgate.net The metabolic activities of the gut microbiota, particularly the fermentation of dietary fibers, lead to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are crucial for host health. nih.govoaepublish.com These microbial metabolites can influence host metabolic pathways, and it is plausible that the gut microbiome can modulate the levels of pyrimidine degradation products, including 3-ureidoisobutyrate.

Animal Model Research

Animal models are indispensable tools in biomedical research, allowing scientists to study disease mechanisms and test potential therapies in a controlled setting. nih.govmdpi.com The selection of an appropriate animal model is crucial for the successful translation of research findings to humans. nih.gov In the context of metabolic research, animal models have been instrumental in understanding the pathophysiology of diseases like diabetes and in evaluating the efficacy of new drugs. nih.gov

Research using animal models has provided insights into the toxic effects of related compounds. For example, studies on cultured chick neurons have shown that 3-ureidopropionate, another intermediate in pyrimidine degradation, can act as a neurotoxin. nih.gov While specific animal model research focusing solely on 3-ureidoisobutyrate is not extensively covered in the search results, the use of animal models to study pyrimidine metabolism and its associated disorders is a common practice. nih.gov These models are essential for elucidating the complex metabolic pathways and the physiological consequences of their disruption.

Genetic Manipulation Models (e.g., Knockouts for UPB1)

Genetic manipulation, particularly the study of deficiencies in the UPB1 gene, which encodes the enzyme β-ureidopropionase, offers a direct line of investigation into the metabolic consequences of impaired 3-Ureidoisobutyrate(1-) processing. β-ureidopropionase catalyzes the final step in the degradation of pyrimidines, converting N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid to β-alanine and β-aminoisobutyric acid, respectively. 3-Ureidoisobutyrate(1-) is the ionized form of N-carbamyl-β-aminoisobutyric acid.

Studies in humans with β-ureidopropionase deficiency, an inborn error of pyrimidine metabolism, have demonstrated that mutations in the UPB1 gene lead to a significant accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid in plasma, cerebrospinal fluid, and urine. medrxiv.orgnih.govwikipedia.org This biochemical phenotype is a direct result of the enzymatic block. While animal models with a specific knockout of the UPB1 gene provide a more controlled system to study these effects, much of our understanding is extrapolated from these human clinical findings.

The clinical presentation in humans with UPB1 mutations can include a range of neurological abnormalities, such as seizures, intellectual disability, and developmental delay. medrxiv.orgresearchgate.net However, a notable aspect of this condition is its variable expressivity, with some individuals being largely asymptomatic. bohrium.comnih.gov This variability suggests that other genetic or environmental factors may influence the clinical outcome of impaired 3-Ureidoisobutyrate(1-) metabolism. The accumulation of its precursor, N-carbamyl-β-aminoisobutyric acid, is a key diagnostic marker for this condition. medrxiv.orgnih.govwikipedia.org

The table below summarizes findings from studies on individuals with UPB1 gene mutations, which inform our understanding of genetic models of impaired 3-Ureidoisobutyrate(1-) metabolism.

Study FocusKey FindingsImplication for 3-Ureidoisobutyrate(1-) Role
Biochemical Phenotype Patients with UPB1 mutations show markedly elevated levels of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid (the precursor to 3-Ureidoisobutyrate(1-)) in bodily fluids. medrxiv.orgnih.govwikipedia.orgDemonstrates the critical role of β-ureidopropionase in the clearance of 3-Ureidoisobutyrate(1-)'s precursor.
Clinical Manifestations A spectrum of neurological symptoms, including seizures and developmental delays, has been associated with β-ureidopropionase deficiency. medrxiv.orgresearchgate.netSuggests that the accumulation of upstream metabolites, due to impaired processing, may have neurotoxic effects.
Phenotypic Variability A significant number of individuals with confirmed UPB1 mutations are asymptomatic. bohrium.comnih.govIndicates that the biological system may have compensatory mechanisms or that the pathogenicity is influenced by other factors.

Dietary and Environmental Perturbation Studies (e.g., Radiation Exposure, Fermented Feeds)

The levels of 3-Ureidoisobutyrate(1-) and other metabolites in the pyrimidine degradation pathway can be influenced by external factors such as radiation exposure and dietary intake. These perturbation studies are valuable for understanding how metabolic pathways respond to stress and dietary changes.

Radiation Exposure:

Metabolomic studies on animal models, particularly mice, have been employed to identify biomarkers of radiation exposure. Following gamma-radiation, significant alterations in the urinary metabolome are observed. While 3-Ureidoisobutyrate(1-) itself has not been consistently highlighted as a primary biomarker in all studies, related compounds in the pyrimidine degradation pathway have been identified. For instance, an increase in urinary β-thymidine has been noted in mice exposed to gamma radiation. nih.gov Since β-thymidine is a precursor in the pathway that leads to 3-Ureidoisobutyrate(1-), its elevation suggests a radiation-induced increase in DNA damage and subsequent pyrimidine catabolism. This highlights the responsiveness of the entire pyrimidine degradation pathway to radiation-induced cellular stress.

PerturbationAnimal ModelKey FindingsRelevance to 3-Ureidoisobutyrate(1-)
Gamma-Radiation MiceAltered urinary metabolomic profiles, with elevated levels of β-thymidine. nih.govIncreased flux through the pyrimidine degradation pathway, of which 3-Ureidoisobutyrate(1-) is an intermediate.

Fermented Feeds:

Systems Biology Approaches in Animal Models

Systems biology, which integrates multi-omics data to model and understand complex biological systems, is a powerful tool for elucidating the role of metabolites like 3-Ureidoisobutyrate(1-). By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of metabolic pathways and their regulation.

In the context of 3-Ureidoisobutyrate(1-), systems biology approaches in animal models, such as rats, can help to map the flow of metabolites through the pyrimidine degradation pathway and understand its connections to other metabolic networks. medrxiv.org For example, a study on pyrimidine nucleotide metabolism in rat hepatocytes used isotopic labeling to trace the fate of precursors through different branches of the pathway, revealing a complex intracellular organization. medrxiv.org

Metabolomic profiling, a key component of systems biology, has been applied to various animal models of disease to identify dysregulated pathways. nih.gov While not always the primary focus, these studies can provide valuable data on changes in 3-Ureidoisobutyrate(1-) levels in different pathological states. By integrating this metabolomic data with other 'omics' data, a more complete picture of the role of 3-Ureidoisobutyrate(1-) in health and disease can be constructed. These models can help to predict how perturbations in the pyrimidine degradation pathway might affect other areas of metabolism and contribute to disease phenotypes.

The development of systems biology workflows to support the diagnosis of pyrimidine and urea (B33335) cycle disorders demonstrates the potential of this approach to integrate clinical and theoretical biomarker data with pathway models. medrxiv.org Such frameworks can be adapted to analyze data from animal models to better understand the systemic role of 3-Ureidoisobutyrate(1-).

ApproachAnimal ModelApplicationPotential Insights into 3-Ureidoisobutyrate(1-)
Isotopic Labeling RatsTracing metabolic flux through pyrimidine pathways in hepatocytes. medrxiv.orgUnderstanding the compartmentalization and regulation of pyrimidine degradation, including the processing of 3-Ureidoisobutyrate(1-).
Metabolomic Profiling Various (e.g., mice, rats, piglets)Identifying metabolic signatures of diseases or toxic exposures. nih.govRevealing correlations between 3-Ureidoisobutyrate(1-) levels and specific disease states or physiological conditions.
Integrated Pathway Analysis GeneralCombining multi-omics data to model metabolic networks. medrxiv.orgmedrxiv.orgElucidating the broader systemic impact of changes in 3-Ureidoisobutyrate(1-) metabolism and its interaction with other pathways.

Investigating Inherited Metabolic Disorders of Pyrimidine Catabolism

Inherited deficiencies of the enzymes responsible for pyrimidine degradation, while rare, underscore the physiological importance of this pathway. These disorders lead to the accumulation of upstream metabolites, including 3-ureidoisobutyrate(1-), and are associated with a range of clinical manifestations.

Dihydropyrimidinase (DHP) deficiency is an autosomal recessive disorder that disrupts the second step of pyrimidine catabolism, the ring opening of dihydrouracil (B119008) and dihydrothymine. This leads to the accumulation of these compounds in urine, plasma, and cerebrospinal fluid. The clinical phenotype of DHP deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological and gastrointestinal issues. creative-proteomics.comnih.govnih.gov

Patients may present with a wide spectrum of symptoms, often appearing in infancy or early childhood. nih.govresearchgate.net Neurological abnormalities are common and can include seizures, intellectual disability, weak muscle tone (hypotonia), microcephaly (abnormally small head size), and autistic behaviors. nih.govnih.gov Gastrointestinal problems such as feeding difficulties, vomiting, gastroesophageal reflux, and malabsorption due to villous atrophy have also been reported. creative-proteomics.comnih.gov The significant variability in clinical presentation means that some individuals are only diagnosed through laboratory testing, while others experience severe, lifelong complications. nih.gov

Table 1: Summary of Dihydropyrimidinase (DHP) Deficiency Phenotypes

CategoryAssociated Phenotypes
Neurological Seizures, Intellectual Disability, Hypotonia, Microcephaly, Autistic Behaviors, Developmental Delay nih.govnih.govresearchgate.net
Gastrointestinal Feeding Problems, Vomiting, Gastroesophageal Reflux, Malabsorption, Villous Atrophy creative-proteomics.comnih.gov
Other Facial Dysmorphism, Growth Retardation nih.govresearchgate.net
Clinical Course Highly variable, from asymptomatic to severe infantile onset nih.govmhmedical.com

Beta-ureidopropionase deficiency is a rare autosomal recessive disorder affecting the final step in the breakdown of dihydropyrimidines, specifically the conversion of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid (the protonated form of 3-ureidoisobutyrate(1-)) into β-alanine and β-aminoisobutyric acid, respectively. This deficiency results in the accumulation of N-carbamyl-β-amino acids in urine, plasma, and cerebrospinal fluid.

The clinical phenotype associated with this deficiency is also variable, with neurological abnormalities being the most consistently reported feature. nih.gov Symptoms can range from severe neurologic impairment with intellectual disability, seizures, and developmental delay to individuals with normal neurologic development. nih.gov Other reported features include hypotonia, speech difficulties, microcephaly, and autistic behaviors. nih.govfrontiersin.org However, some research suggests that the relationship between variants in the responsible gene (UPB1) and the observed neurodevelopmental phenotypes is uncertain, counseling caution in directly ascribing clinical significance to the biochemical findings alone. nih.gov

Table 2: Summary of Beta-Ureidopropionase Deficiency Phenotypes

CategoryAssociated Phenotypes
Neurological Intellectual Disability, Seizures, Developmental Delay, Hypotonia, Microcephaly, Speech Difficulties nih.govnih.govfrontiersin.org
Behavioral Autistic Behaviors nih.govfrontiersin.org
Ophthalmologic Optic Nerve Deterioration nih.gov
Clinical Course Variable, from severe neurological involvement to normal development nih.gov

The study of 3-ureidoisobutyrate(1-) and its associated catabolic pathway is part of the larger field of pyrimidine metabolism, which includes both synthesis (de novo and salvage) and degradation pathways. Dysfunctions in other areas of pyrimidine metabolism highlight the interconnectedness of these processes.

Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE): MNGIE is a severe disorder caused by mutations in the TYMP gene, which encodes the enzyme thymidine phosphorylase. This enzyme is crucial for the pyrimidine salvage pathway, breaking down thymidine and deoxyuridine. Its deficiency leads to a systemic accumulation of these nucleosides, which in turn disrupts mitochondrial DNA replication and leads to mitochondrial failure. wikipedia.org While MNGIE is a disorder of pyrimidine nucleoside metabolism rather than pyrimidine base catabolism, it illustrates how a defect in one part of the broader pyrimidine pathway can lead to devastating systemic and neurological consequences.

UMP Synthase Deficiency (Hereditary Orotic Aciduria): This is an autosomal recessive disorder of the de novo pyrimidine synthesis pathway. It is caused by a deficiency in UMP synthase, a bifunctional enzyme that catalyzes the final two steps in the synthesis of uridine monophosphate (UMP). researchgate.net The deficiency leads to the accumulation and excretion of a precursor, orotic acid. researchgate.net Patients typically present with megaloblastic anemia and failure to thrive. This disorder represents a dysfunction at the beginning of the pyrimidine lifecycle (synthesis), contrasting with the disorders of pyrimidine catabolism where 3-ureidoisobutyrate(1-) is an intermediate.

3-Ureidoisobutyrate(1-) as a Focus in Biomarker Research

Beyond its role in rare inherited disorders, 3-ureidoisobutyrate(1-) and its related metabolites are gaining attention as potential biomarkers for monitoring broader disease states and understanding individual metabolic variations.

The accumulation of intermediates from the pyrimidine catabolic pathway may have pathological consequences. For instance, 3-ureidopropionate, a closely related compound, has been shown to act as an endogenous neurotoxin. Studies have demonstrated that this metabolite can induce neurodegeneration by inhibiting mitochondrial energy metabolism and eliciting an increased production of reactive oxygen species. This neurotoxicity suggests that elevated levels of 3-ureidopropionate and related metabolites could serve as part of a metabolic signature for diseases characterized by mitochondrial dysfunction or excitotoxicity. Its potential role as a factor in the prediction of conditions like Alzheimer's disease is also being explored.

While severe enzyme deficiencies are rare, more common genetic variations can also influence the levels of metabolites in the pyrimidine catabolic pathway. Research has identified single nucleotide polymorphisms (SNPs) that are associated with variations in the plasma concentrations of β-aminoisobutyric acid (BAIBA), the downstream product of 3-ureidoisobutyrate(1-)'s metabolism.

Specifically, variants in the AGXT2 gene, which encodes an enzyme that degrades BAIBA, have been linked to plasma BAIBA levels. nih.govresearchgate.net A deficiency in the AGXT2 enzyme can lead to a common, benign metabolic trait known as hyper-β-aminoisobutyric aciduria, which is particularly prevalent in some Asian populations. nih.gov This demonstrates that metabolite levels in this pathway are not only affected by rare, disease-causing mutations but are also subject to more common genetic influences that contribute to the metabolic diversity within the human population. researchgate.net

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the degradation of 3-ureidoisobutyrate(1−) in mammalian systems?

  • Methodological Answer : 3-Ureidoisobutyrate(1−) is hydrolyzed by the enzyme beta-ureidopropionase (UPB1) into β-aminoisobutyrate, ammonia, and CO₂. To study this, recombinant UPB1 can be expressed in E. coli or mammalian cell lines, and enzyme activity assays (e.g., spectrophotometric detection of ammonia) can quantify degradation kinetics. High-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS) can validate metabolite conversion .

Q. How is 3-ureidoisobutyrate(1−) integrated into pyrimidine metabolism pathways?

  • Methodological Answer : 3-Ureidoisobutyrate(1−) is a product of thymine catabolism. To map its role, stable isotope tracing (e.g., ¹³C-labeled thymine) can track its conversion in cell or tissue models. Pathway databases like KEGG (entries pyo00240 and pde00240) provide reference networks, which can be validated via gene knockout studies (e.g., UPB1 KO models) to observe flux disruptions .

Q. What analytical techniques are suitable for quantifying 3-ureidoisobutyrate(1−) in biological samples?

  • Methodological Answer : LC-MS with reverse-phase chromatography and electrospray ionization (ESI) is optimal due to its high sensitivity for polar metabolites. Sample preparation should include protein precipitation (e.g., methanol extraction) and derivatization if necessary. Internal standards (e.g., deuterated 3-ureidoisobutyrate) ensure quantification accuracy .

Advanced Research Questions

Q. How can conflicting data on tissue-specific concentrations of 3-ureidoisobutyrate(1−) be resolved?

  • Methodological Answer : Discrepancies may arise from differences in sample handling (e.g., freeze-thaw cycles) or analytical protocols. A standardized workflow—flash-freezing tissues, using protease inhibitors, and harmonizing LC-MS parameters—can improve reproducibility. Comparative studies across species (e.g., human vs. rodent models) and metabolic flux analysis (MFA) can identify species- or tissue-specific regulatory mechanisms .

Q. What experimental designs address the dual role of 3-ureidoisobutyrate(1−) in pyrimidine degradation and amino acid metabolism?

  • Methodological Answer : Use multi-omics approaches:

  • Transcriptomics : Profile genes like UPB1 and ALDH6A1 (linked to β-aminoisobutyrate metabolism) under varying nutrient conditions.
  • Metabolomics : Quantify intermediates in valine/leucine degradation (KEGG pde00280) and pyrimidine pathways.
  • Isotope Tracing : Apply ¹⁵N-labeled uracil/thymine to trace nitrogen flux into amino acids like β-alanine .

Q. How do genetic variants (e.g., UPB1 mutations) impact 3-ureidoisobutyrate(1−) homeostasis?

  • Methodological Answer : CRISPR/Cas9-edited cell lines or patient-derived fibroblasts can model UPB1 loss-of-function. Measure metabolite accumulation (via LC-MS) and correlate with clinical phenotypes (e.g., metabolic acidosis). Flux balance analysis (FBA) using tools like the Virtual Metabolic Human database (VMH) predicts systemic effects of altered flux .

Q. What strategies mitigate interference from structurally similar metabolites (e.g., 3-ureidopropionate) during analysis?

  • Methodological Answer : Optimize chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reagents. Confirm identity via tandem MS (MS/MS) fragmentation patterns. Enzyme-specific assays (e.g., UPB1 vs. other hydrolases) can isolate activity toward 3-ureidoisobutyrate(1−) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro enzyme kinetics and in vivo metabolite levels of 3-ureidoisobutyrate(1−)?

  • Methodological Answer : In vitro assays often lack cellular context (e.g., substrate competition, pH gradients). Validate findings using:

  • Compartmentalized Models : Isolated mitochondria or lysosomes to study subcellular localization effects.
  • Knockout Animals : Compare UPB1−/− vs. wild-type metabolomes.
  • Dynamic Flux Modeling : Tools like COPASI simulate in vivo conditions by integrating enzyme kinetics and transport rates .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in studies involving 3-ureidoisobutyrate(1−)?

  • Methodological Answer : Follow IB guidelines for nonclinical studies:

  • Documentation : Detail synthesis protocols (e.g., purity ≥95% via NMR), storage conditions (−80°C, desiccated), and batch-to-batch variability.
  • Data Sharing : Deposit raw LC-MS files in repositories like MetaboLights.
  • Ethics : For human studies, IRB/IEC approval is mandatory for biospecimen use .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ureidoisobutyrate(1-)
Reactant of Route 2
Reactant of Route 2
3-Ureidoisobutyrate(1-)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.